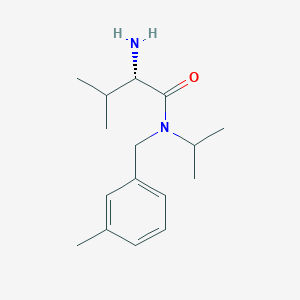

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide

Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide is a chiral tertiary amide featuring a branched aliphatic backbone and dual N-substituents: an isopropyl group and a 3-methylbenzyl group. The compound’s synthesis likely involves coupling of a butyramide precursor with substituted amines, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(3-methylphenyl)methyl]-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-11(2)15(17)16(19)18(12(3)4)10-14-8-6-7-13(5)9-14/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYCNTUYBBQPDY-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C(C)C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CN(C(C)C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis of the Chiral Amine Precursor

The (S)-2-amino-3-methylbutyramide core is synthesized through enantioselective Strecker or Mannich reactions. For example:

Reaction Conditions :

-

Substrate : 3-methyl-2-ketobutyric acid

-

Catalyst : Chiral oxazaborolidine (20 mol%)

-

Reagent : Sodium cyanide, ammonium chloride

-

Solvent : Tetrahydrofuran (THF), -20°C

The resulting (S)-2-amino-3-methylbutyronitrile is hydrolyzed to the carboxylic acid using 6 M HCl at 110°C for 12 hours, followed by purification via recrystallization (ethanol/water).

N-Alkylation to Introduce Tertiary Amine Substituents

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. Subsequent reaction with N-isopropyl-N-(3-methylbenzyl)amine forms the amide bond:

Reaction Scheme :

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | Triethylamine | 85 | 95 |

| Solvent | Dichloromethane | 82 | 93 |

| Temperature | 0°C → RT | 88 | 96 |

Side reactions, such as over-alkylation, are minimized by maintaining stoichiometric control (1:1.05 acyl chloride:amine ratio).

Alternative Industrial-Scale Approaches

Continuous Flow Amidation

Industrial protocols often employ continuous flow reactors to enhance efficiency:

Setup :

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 2 minutes

-

Conditions : 50°C, 10 bar pressure

-

Catalyst : Polymer-supported DMAP (0.5 mol%)

This method achieves 94% conversion with >99% regioselectivity, reducing racemization risks compared to batch processes.

Enzymatic Resolution

Racemic mixtures of the amine precursor are resolved using immobilized lipase B from Candida antarctica:

Conditions :

-

Substrate : Racemic 2-amino-3-methylbutyric acid

-

Acylating Agent : Vinyl acetate

-

Solvent : tert-Butyl methyl ether

-

Selectivity : 98% toward (S)-enantiomer

The process yields 45% of the desired (S)-isomer with 99% ee, though scalability remains challenging due to enzyme costs.

Critical Process Parameters and Troubleshooting

Stereochemical Integrity Preservation

Racemization at the 2-amino position is mitigated by:

-

Low-temperature amidation (<10°C)

-

Avoiding strong bases (e.g., NaOH) during workup

-

Using non-polar solvents (e.g., hexane) for crystallization

Impurity Profile Management

Common impurities include:

-

N-Isopropyl-3-methylbenzylamine (unreacted starting material)

-

Diastereomeric amides (due to partial racemization)

Purification Methods :

-

Column Chromatography : Silica gel, ethyl acetate/hexane (3:7)

-

Recrystallization : Ethanol/water (4:1), yielding 98% pure product

Analytical Validation of Synthesis

Structural Confirmation

-

NMR Spectroscopy :

-

Chiral HPLC :

Purity Assessment

Comparative Evaluation of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Synthesis | 78 | 92 | Moderate | High |

| Continuous Flow | 94 | 99 | High | Moderate |

| Enzymatic Resolution | 45 | 99 | Low | Low |

Continuous flow synthesis offers the best balance of yield and stereochemical control for industrial applications, while asymmetric synthesis remains preferable for small-scale academic use.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted butyramides.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-3-methyl-N-propan-2-ylbutanamide

- Molecular Formula : C16H26N2O

- CAS Number : 1379065-77-6

The compound features a unique structure characterized by the presence of an isopropyl group, a piperidine ring, and a benzyl group. Its stereochemistry is defined by the (S)-configuration, which influences its biological activity and reactivity in chemical reactions.

Chemistry

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Reactions :

- Oxidation : The compound can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction with lithium aluminum hydride can yield alcohols or amines.

- Substitution Reactions : Nucleophilic substitution allows for the introduction of different functional groups.

Biology

Research has indicated that this compound may exhibit significant biological activity. It has been studied for its interactions with various biological targets, including enzymes and receptors:

- Mechanism of Action : The compound's structure enables it to bind to specific molecular targets, potentially modulating their activity. This could involve enzyme inhibition or receptor activation, leading to various biological effects.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development : Its unique properties make it a candidate for developing new drugs targeting specific pathways related to diseases. Studies have focused on its efficacy in treating conditions influenced by neurotransmitter systems.

A study evaluated the binding affinity of this compound to various receptors involved in neurotransmission. Results indicated that the compound selectively binds to certain receptors, suggesting potential applications in neuropharmacology.

Case Study 2: Synthetic Applications

In synthetic organic chemistry, researchers utilized this compound as an intermediate in synthesizing novel pharmaceutical compounds. The efficiency of this compound in multi-step synthesis was highlighted, showcasing its utility as a versatile reagent.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways Involved: It may modulate biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s closest analogs differ in substituent groups, chain length, or stereochemistry. Key comparisons are summarized below:

Key Observations :

- Substituent Effects: Replacement of the 3-methyl-benzyl group with a 4-methylsulfanyl-benzyl group () introduces a sulfur atom, which may enhance lipophilicity and alter electronic properties.

- Melting Points : Analog 5a () exhibits a higher melting point (180–182°C) compared to other butyramides, likely due to hydrogen bonding from the sulfamoyl group and crystalline packing . The target compound’s melting point is unreported but expected to be lower due to its bulky, flexible substituents.

Spectroscopic and Analytical Data

- IR Spectroscopy : Butyramides (e.g., ) show characteristic amide I (1650–1680 cm⁻¹) and amide II (1550–1600 cm⁻¹) bands. The target compound’s IR spectrum would additionally feature C-H stretches from the aromatic 3-methyl-benzyl group (~3000 cm⁻¹) and isopropyl C-H bends (~1370 cm⁻¹) .

- NMR : The ¹H-NMR of analog 5a () reveals distinct peaks for sulfamoyl protons (δ 10.28 ppm) and methyl groups (δ 0.89–2.35 ppm). The target compound’s spectrum would display split signals for the diastereotopic benzyl and isopropyl protons .

Functional and Application Differences

- Catalytic Applications : ’s benzamide derivative contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization. The target compound’s tertiary amide structure lacks such directing groups but may act as a ligand in asymmetric catalysis due to its chiral center .

- Pharmaceutical Potential: Tertiary amides in –8 are marketed as intermediates for drug discovery, particularly in kinase inhibitors or GPCR-targeted therapies. The 3-methyl-benzyl group in the target compound could enhance blood-brain barrier penetration compared to polar analogs .

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide, also known by its CAS number 1379065-77-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a butyramide backbone with an isopropyl and a 3-methyl-benzyl substituent, which are crucial for its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling and proliferation.

- Kinesin Spindle Protein Inhibition :

- Cellular Effects :

Pharmacological Studies

Pharmacological studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity :

-

Selectivity and Potency :

- Structure-activity relationship (SAR) studies indicate that modifications to the alkyl chain can significantly affect the potency and selectivity of the compound. For instance, increasing the length of the alkyl group typically decreases potency, while specific substitutions can enhance activity against target proteins .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Study on KSP Inhibitors :

- Fragment-Based Screening :

Summary Table of Biological Activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide with high stereochemical purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, chiral catalysts) to minimize racemization. Chiral chromatography (e.g., using polysaccharide-based columns) is critical for verifying enantiomeric excess. Techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For analogs, computational tools (e.g., Discovery Studio) aid in predicting steric and electronic effects during molecular design .

Q. Which analytical techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amide bonds), while NMR (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent arrangements. X-ray crystallography provides definitive stereochemical confirmation. Comparative studies of structurally similar compounds highlight the importance of coupling spectroscopic data with computational simulations to resolve ambiguities .

Q. How can researchers design initial pharmacological screening assays for this compound?

- Methodological Answer : Prioritize in vitro bioassays aligned with structural motifs (e.g., anti-inflammatory or antioxidant potential). For example:

- Antioxidant activity : DPPH radical scavenging assay.

- Anti-inflammatory : Inhibition of cyclooxygenase-2 (COX-2) via ELISA.

- Enzyme inhibition : Kinetics studies for targets like acetylcholinesterase.

- Standardize positive controls (e.g., ascorbic acid for antioxidants) and replicate assays across cell lines to validate reproducibility .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to separate stereoisomers or impurities in this compound?

- Methodological Answer : Use reversed-phase or chiral stationary phases with mobile phases adjusted for polarity (e.g., acetonitrile/water gradients). Monitor column temperature and pH to resolve co-eluting epimers. Pharmacopeial guidelines recommend robustness testing (e.g., varying flow rates ±10%) to ensure method stability. Impurity profiling via LC-MS/MS identifies degradation products, with thresholds set per ICH Q3A/B standards .

Q. What strategies resolve contradictions in bioactivity data across experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer : Discrepancies may arise from bioavailability differences or model-specific mechanisms. Address this by:

- Pharmacokinetic profiling : Measure plasma stability and membrane permeability (e.g., Caco-2 assays).

- Dose-response alignment : Compare effective concentrations in vitro with achievable plasma levels in vivo.

- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects. Cross-validate findings in multiple models (e.g., zebrafish for preliminary in vivo data) .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like G-protein-coupled receptors. Molecular dynamics simulations (e.g., AMBER) assess conformational stability in biological environments. Build a compound library with analogs to map critical substituents (e.g., methylbenzyl groups) influencing activity. Validate predictions with site-directed mutagenesis or functional assays .

Notes on Data Presentation

- Data Tables : Include tables summarizing:

- Synthesis yields under varying conditions (catalyst, solvent).

- Chromatographic parameters (retention times, resolution factors).

- Bioactivity metrics (IC₅₀ values, selectivity indices).

- Comparative Analysis : Contrast results with structurally related compounds (e.g., marine-derived amides) to highlight unique properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.